molecular formula C4Cl5F5 B1620680 1,2,4,4,4-Pentachloropentafluorobutane CAS No. 375-46-2

1,2,4,4,4-Pentachloropentafluorobutane

Cat. No.: B1620680
CAS No.: 375-46-2
M. Wt: 320.3 g/mol
InChI Key: QXPPGHDQTVKTDY-UHFFFAOYSA-N
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Description

1,2,4,4,4-Pentachloropentafluorobutane is a chemical compound with the molecular formula C4Cl5F5 This compound is characterized by the presence of both chlorine and fluorine atoms attached to a butane backbone

Preparation Methods

The synthesis of 1,2,4,4,4-Pentachloropentafluorobutane typically involves the chlorination and fluorination of butane derivatives. One common method includes the reaction of butane with chlorine and fluorine gases under controlled conditions. Industrial production methods often utilize catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained.

Chemical Reactions Analysis

1,2,4,4,4-Pentachloropentafluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form corresponding alcohols and acids.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1,2,4,4,4-Pentachloropentafluorobutane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated and chlorinated compounds.

    Biology: Its unique properties make it useful in studying the effects of halogenated compounds on biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,2,4,4,4-Pentachloropentafluorobutane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the structure and function of biological molecules, leading to various biochemical effects. The pathways involved in its action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets.

Comparison with Similar Compounds

1,2,4,4,4-Pentachloropentafluorobutane can be compared with other similar compounds such as:

    1,1,2,3,4,4-Hexachlorobutadiene: Known for its use in industrial applications and its distinct chemical properties.

    1,1,1,3,3-Pentafluorobutane: Used as a foam blowing agent and in heat exchange fluids.

    2,3,3’,4,4’-Pentachlorobiphenyl: A polychlorinated biphenyl with applications in research and industry.

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

1,1,1,3,4-pentachloro-2,2,3,4,4-pentafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl5F5/c5-1(10,4(9,13)14)2(11,12)3(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPPGHDQTVKTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)Cl)(C(Cl)(Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379742
Record name 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-46-2
Record name 1,1,1,3,4-Pentachloro-2,2,3,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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